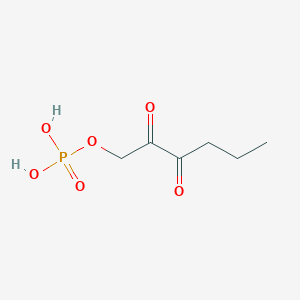

2,3-Diketo-1-phosphohexane

Description

Structure

3D Structure

Properties

CAS No. |

151169-48-1 |

|---|---|

Molecular Formula |

C6H11O6P |

Molecular Weight |

210.12 g/mol |

IUPAC Name |

2,3-dioxohexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |

InChI Key |

PGGSLYKMBFNJFV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(=O)COP(=O)(O)O |

Canonical SMILES |

CCCC(=O)C(=O)COP(=O)(O)O |

Other CAS No. |

151169-48-1 |

Synonyms |

2,3-diketo-1-phosphohexane 2,3-DKPH |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,3 Diketo 1 Phosphohexane

Strategies for the Preparation of 2,3-Diketo-1-phosphohexane

The primary impetus for the synthesis of this compound has been its application as a research tool to elucidate complex enzymatic mechanisms.

Desthio Analog Synthetic Approaches

This compound was synthesized as a desthio analog of 2,3-diketo-5-methylthio-1-phosphopentane, a naturally occurring intermediate in the methionine salvage pathway. acs.orggoogle.com The rationale behind this synthetic approach is to provide a molecular probe that is structurally similar to the natural substrate but lacks the sulfur atom. This allows researchers to investigate the specific role of the methylthio group in the enzymatic reaction mechanism. The synthesis of this desthio analog was a critical step in a study aimed at characterizing the oxidative conversion of these diketones by enzymes isolated from Klebsiella pneumoniae. acs.orggoogle.comrsc.org While the synthesis is explicitly mentioned in the scientific literature, the detailed experimental protocol, including the specific precursors, reagents, and reaction conditions, is not publicly available in the cited research. rsc.orgresearchgate.net

General synthetic strategies for compounds with similar functionalities, such as α-ketophosphonates and vicinal diketones, often involve well-established organic reactions. The preparation of α-ketophosphonates can be achieved through methods like the Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an acyl halide. The synthesis of vicinal diketones can be accomplished by the oxidation of α-hydroxy ketones or through the ozonolysis of appropriate unsaturated precursors. However, the specific application of these or other methods for the synthesis of this compound has not been detailed.

Methodological Refinements in Preparation

Information regarding specific methodological refinements for the preparation of this compound is not available in the reviewed scientific literature. Research has primarily focused on its use as a substrate rather than on the optimization of its synthesis.

Precursor Chemistry and Synthetic Intermediate Analysis

The investigation of the enzymatic processing of this compound has provided significant insights into its reactive nature and the formation of key intermediates. These studies have been instrumental in understanding the step-wise conversion of this substrate by specific enzymes.

Under anaerobic conditions, the incubation of this compound (designated as compound I ) with the enzyme E-1, a component of the methionine salvage pathway from Klebsiella pneumoniae, leads to the sequential formation of two distinct intermediates. rsc.orgresearchgate.net The identification and characterization of these transient species were accomplished through a combination of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and UV-visible spectroscopy. rsc.orgresearchgate.net

The first intermediate identified is 2-hydroxy-3-keto-1-phospho-1-hexene (compound II ), which is generated through the enolization of the starting material, this compound. rsc.orgresearchgate.net Subsequently, this enol-keto phosphonate (B1237965) undergoes enzymatic dephosphorylation to yield the second intermediate, 1,2-dihydroxy-3-keto-1-hexene (compound III ). rsc.orgresearchgate.net These intermediates are released from the active site of the enzyme, with compound III accumulating under anaerobic conditions. rsc.orgresearchgate.net

Interestingly, the formation of intermediate II is not exclusively an enzymatic process. It can also be generated non-enzymatically by heating a solution of this compound at a pH of 7.5. rsc.orgresearchgate.net Furthermore, the conversion of intermediate II to III can be achieved through the action of alkaline phosphatase, which catalyzes the removal of the phosphate (B84403) group. rsc.orgresearchgate.net

The table below summarizes the key intermediates identified during the enzymatic conversion of this compound.

| Compound ID | Compound Name | Formation Pathway |

| I | This compound | Starting Material |

| II | 2-hydroxy-3-keto-1-phospho-1-hexene | Enzymatic (E-1) or non-enzymatic (heat, pH 7.5) enolization of I |

| III | 1,2-dihydroxy-3-keto-1-hexene | Enzymatic (E-1) or alkaline phosphatase-mediated dephosphorylation of II |

Enzymatic Transformations and Biochemical Catalysis Involving 2,3 Diketo 1 Phosphohexane

Interaction with Enolase/Phosphatase Enzymes

The transformation of 2,3-diketo-1-phosphohexane is initiated by a specialized bifunctional enzyme that exhibits both enolase and phosphatase activities. nih.gov This interaction is a critical starting point for the subsequent breakdown of the molecule.

An enzyme designated E-1, isolated from the Gram-negative bacterium Klebsiella pneumoniae, is responsible for catalyzing the initial stages of this compound transformation. nih.gov This enzyme was identified as part of the investigation into the methionine salvage pathway, where it acts on analogous diketone intermediates. nih.gov

E-1 has been purified and characterized, revealing specific properties essential for its catalytic function. nih.gov The enzyme's activity is dependent on the presence of magnesium ions (Mg²⁺) as a cofactor, a common feature for many enolases and phosphatases. nih.gov No other prosthetic groups have been detected, indicating that the protein structure and the magnesium cofactor are sufficient for its catalytic action. nih.gov

Table 1: Properties of Enzyme E-1 from Klebsiella pneumoniae

| Property | Finding | Source |

|---|---|---|

| Source Organism | Klebsiella pneumoniae | nih.gov |

| Molecular Weight (Native) | 27,000 Da (monomeric protein) | nih.gov |

| Required Cofactor | Magnesium ion (Mg²⁺) | nih.gov |

| Primary Catalytic Role | Mediates the conversion of this compound to intermediates that yield formate (B1220265) and 2-ketopentanoate. | nih.gov |

The catalytic mechanism of enzyme E-1 on this compound proceeds through a sequential two-step reaction involving enolization followed by dephosphorylation. nih.gov These reactions were identified through experiments conducted under anaerobic conditions, which allowed for the trapping and identification of the resulting intermediates. nih.gov

The first step is an enolization reaction. Enzyme E-1 catalyzes the conversion of the substrate, this compound, into an enol intermediate. nih.gov This is followed by the second step, an enzymatic dephosphorylation, where the phosphate (B84403) group is removed from the enol intermediate. nih.gov This bifunctional activity classifies E-1 as an enolase-phosphatase. nih.gov

The sequential reactions catalyzed by enzyme E-1 result in the formation of two distinct, stable intermediates that are released from the enzyme's active site. nih.gov

2-Hydroxy-3-keto-1-phospho-1-hexene : This is the product of the initial enolization of this compound. nih.gov Interestingly, this intermediate can also be generated non-enzymatically by heating the parent compound at a pH of 7.5. nih.gov

1,2-Dihydroxy-3-keto-1-hexene : This second intermediate is formed when enzyme E-1 enzymatically removes the phosphate group from 2-hydroxy-3-keto-1-phospho-1-hexene. nih.gov Under anaerobic conditions, this dephosphorylated product accumulates in the reaction mixture. nih.gov The action of a standard enzyme like alkaline phosphatase can also convert the first intermediate into this second one. nih.gov

Table 2: Intermediates in the Enzymatic Transformation of this compound

| Intermediate Name | Formation Step | Enzyme | Notes | Source |

|---|---|---|---|---|

| 2-Hydroxy-3-keto-1-phospho-1-hexene | Enolization | E-1 | Product of the first enzymatic step. | nih.gov |

| 1,2-Dihydroxy-3-keto-1-hexene | Dephosphorylation | E-1 | Product of the second enzymatic step; accumulates under anaerobic conditions. | nih.gov |

Oxidative Cleavage Pathways

The ultimate breakdown of the carbon skeleton of this compound occurs through oxidative cleavage. This process is notable as it involves both enzymatic preparation and a subsequent non-enzymatic oxidative step to yield the final products. nih.gov

While enzyme E-1 is described as mediating the oxidative conversion of the initial substrate to formate and 2-ketopentanoate, its direct role is the formation of the necessary precursor for this oxidation. nih.gov The enzyme itself catalyzes the anaerobic enolization and dephosphorylation steps, producing 1,2-dihydroxy-3-keto-1-hexene. nih.gov This intermediate is the species that subsequently undergoes oxidative cleavage. nih.gov Therefore, the enzymatic action is a prerequisite for the formation of the final oxidized products, but the enzyme does not directly catalyze the final carbon-carbon bond cleavage with oxygen. nih.gov

The final step in the degradation pathway is a non-enzymatic oxidative cleavage. nih.gov Under aerobic conditions, the intermediate 1,2-dihydroxy-3-keto-1-hexene is unstable and is oxidized spontaneously. nih.govresearchgate.net This reaction does not require an enzyme and leads to the cleavage of a carbon-carbon bond, yielding formate and 2-ketopentanoate as the primary products. nih.gov This spontaneous oxidation in the presence of air is a characteristic of aci-reductone-type molecules, to which 1,2-dihydroxy-3-keto-1-hexene is analogous. researchgate.net

Cofactor Requirements and Metal Ion Dependence in Enzymatic Reactions

The catalytic activity of enzymes is frequently dependent on the presence of non-protein chemical compounds known as cofactors. These can be inorganic ions or complex organic molecules. In the case of enzymes acting on acireductone, particularly Acireductone Dioxygenase (ARD), the identity of the metal ion cofactor in the active site is not merely a facilitator of the reaction but is the exclusive determinant of the chemical outcome.

Role of Magnesium Ion as a Cofactor

Magnesium ions (Mg²⁺) are among the most common and essential cofactors in biological systems, participating in over 600 enzymatic reactions. nih.gov Its primary roles often involve the stabilization of negative charges on phosphate groups, particularly in reactions involving ATP, and in maintaining the structural integrity of proteins and nucleic acids. nih.govnih.gov Mg²⁺ can act as a Lewis acid, facilitating reactions by polarizing bonds, or by coordinating with substrates and enzyme residues to orient them correctly for catalysis. nih.gov

In the context of dioxygenase enzymes, the literature predominantly focuses on transition metals as the key catalytic players due to their redox capabilities. While Mg²⁺ is a crucial cofactor for a vast number of enzymes, including many in glycolysis and DNA replication, specific, detailed research documenting a direct catalytic role for magnesium ions in the active site of Acireductone Dioxygenase (ARD) is not prominent. nih.govmonarchinitiative.org The enzymatic function of ARD is characterized by its profound dependence on specific divalent transition metal ions, which directly participate in the catalytic mechanism and dictate the reaction pathway. nih.govresearchgate.net

Influence of Transition Metals (e.g., Fe(II), Ni(II)) on Acireductone Dioxygenase Activity

Acireductone Dioxygenase (ARD) is a unique metalloenzyme that demonstrates remarkable catalytic duality, where the specific reaction it catalyzes is dictated solely by the identity of the divalent transition metal ion—primarily Iron (II) (Fe²⁺) or Nickel (II) (Ni²⁺)—bound in its active site. nih.govbiochemistry.prof This phenomenon, sometimes described as "one protein, two enzymes," is a classic example of how the metal cofactor drives the chemical outcome. nih.gov The enzyme is a key component of the methionine salvage pathway, a series of reactions that recycles methionine from its metabolic byproducts. researchgate.net

When Fe²⁺ is the bound cofactor, the enzyme (Fe-ARD) functions "on-pathway." It catalyzes the oxidative cleavage of its substrate, acireductone, to yield formate and 2-keto-4-methylthiobutyrate (KMTB). KMTB is the direct keto-acid precursor to methionine, allowing the salvage pathway to complete its cycle. nih.govresearchgate.net

Conversely, when Ni²⁺ occupies the active site, the enzyme (Ni-ARD) directs the reaction "off-pathway." nih.gov Using the same substrates (acireductone and oxygen), Ni-ARD catalyzes a different oxidative cleavage, producing formate, carbon monoxide (CO), and 3-methylthiopropionate. researchgate.netbiochemistry.prof These products exit the methionine salvage pathway. This metal-dependent switch in functionality is not just a laboratory curiosity; both Fe²⁺ and Ni²⁺ forms of the enzyme have been isolated from bacteria like Klebsiella oxytoca. researchgate.net

The choice of metal ion also significantly impacts the enzyme's stability. Studies on mammalian ARD from Mus musculus have shown that the Ni²⁺-bound form is the most thermally stable, followed by the Cobalt (Co²⁺), Fe²⁺, and finally Manganese (Mn²⁺) forms, with the Mn²⁺-bound enzyme being the least stable. researchgate.net Despite the higher stability of the Ni²⁺ form, the Fe²⁺-bound mammalian enzyme exhibits a turnover rate that is several-fold higher than the forms containing Ni²⁺, Co²⁺, or Mn²⁺. nih.gov

The underlying reason for this dramatic shift in reactivity lies in the electronic properties of the bound metal. Quantum-classical molecular dynamics simulations have suggested that both metals bind the substrate in a similar fashion. However, the more redox-active Fe²⁺ ion is believed to facilitate electron transfer to the bound dioxygen, leading to a reaction mechanism that results in the on-pathway products. In contrast, the Ni²⁺ ion, acting more as a Lewis acid to polarize the substrate, directs the reaction through an alternative mechanism that results in carbon monoxide formation.

| Metal Cofactor | Reaction Pathway | Products | Relative Activity (Mammalian) nih.gov | Relative Thermal Stability (Mammalian) researchgate.net |

|---|---|---|---|---|

| Iron (Fe²⁺) | On-Pathway (Methionine Salvage) | Formate, 2-keto-4-methylthiobutyrate (KMTB) | High (~10-fold higher than others) | Moderate |

| Nickel (Ni²⁺) | Off-Pathway | Formate, 3-methylthiopropionate, Carbon Monoxide (CO) | Low | Highest |

| Cobalt (Co²⁺) | Off-Pathway | Off-pathway products (similar to Ni²⁺) | Low | High |

| Manganese (Mn²⁺) | Off-Pathway | Off-pathway products (similar to Ni²⁺) | Low | Lowest |

Advanced Analytical and Spectroscopic Characterization of 2,3 Diketo 1 Phosphohexane and Its Metabolites

Spectroscopic Identification of 2,3-Diketo-1-phosphohexane and Related Metabolites

Spectroscopic methods are indispensable for the initial identification and subsequent monitoring of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer detailed insights into its molecular structure and reactive behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of the covalent structure of organic molecules in solution. uobasrah.edu.iq For a compound like this compound, both ¹H and ¹³C NMR would be essential for confirming its constitution and stereochemistry.

A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of diketo and keto-enol tautomers. rsc.org NMR spectroscopy is slow enough on the timescale of this equilibrium to often allow for the distinct observation of signals from both forms. rsc.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. rsc.org

¹H NMR: A proton NMR spectrum would reveal signals characteristic of the hexane (B92381) backbone. The presence of the phosphate (B84403) group at the C1 position would induce downfield shifts for the adjacent protons. In the enol form, a highly deshielded signal, often broad and appearing between 15-17 ppm, is indicative of the enolic hydroxyl proton involved in strong intramolecular hydrogen bonding. rsc.org

¹³C NMR: A carbon NMR spectrum would provide definitive evidence for the diketone structure. Two distinct carbonyl carbon signals would be expected in the range of 180-210 ppm. oregonstate.edu For the enol tautomer, the carbonyl signals would be slightly different, and the carbons involved in the C=C double bond would appear in the vinylic region (approx. 90-160 ppm). rsc.orgoregonstate.edu The carbon atom bonded to the phosphate group (C1) would show a characteristic coupling to the phosphorus-31 nucleus (³¹P), resulting in a doublet, which is a key signature for identifying the phosphorylation site.

The following table provides illustrative ¹H and ¹³C NMR chemical shift data for a representative 1,3-diketone, 1-phenylpentane-1,3-dione (B1605474), which showcases the typical signals observed for the enol form. rsc.org

| Illustrative NMR Data for 1-phenylpentane-1,3-dione (Enol Form) in CDCl₃ | ||

|---|---|---|

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

| ¹H NMR | -OH (enolic) | 16.12 (broad) |

| -CH= (vinylic) | 6.18 | |

| -CH₂- | 2.47 | |

| -CH₃ | 1.22 | |

| Aromatic | 7.41 - 7.51 | |

| Aromatic | 7.85 - 7.91 | |

| ¹³C NMR | C=O (ketone) | 198.0 |

| C-OH (enol) | 183.1 | |

| Aromatic/Vinylic | 126.9 - 135.1 | |

| =CH- (vinylic) | 95.4 | |

| -CH₂- | 32.4 | |

| -CH₃ | 9.7 |

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions by observing changes in the electronic energy levels of molecules, particularly those with conjugated systems. uobabylon.edu.iq For this compound, this technique is especially useful for tracking the keto-enol tautomerism and monitoring enzymatic reactions that produce or consume the compound.

The diketo form of a β-diketone typically lacks extensive conjugation and absorbs at shorter wavelengths, while the enol form, with its conjugated C=C-C=O system, absorbs at significantly longer wavelengths. rsc.orgmdpi.com This spectral separation allows for the quantification of each tautomer in solution. The position of the equilibrium is highly sensitive to the solvent; polar protic solvents tend to stabilize the diketo form, whereas apolar solvents favor the intramolecularly hydrogen-bonded enol form. rsc.org By monitoring the absorbance at a specific wavelength corresponding to the enol form (e.g., ~360 nm), one can track the progress of a reaction in real-time. rsc.org

The table below summarizes typical absorption maxima for the different forms of β-diketone compounds, illustrating the clear spectral distinction that enables reaction monitoring. rsc.org

| Illustrative UV-Vis Absorption Maxima for β-Diketone Tautomers | |

|---|---|

| Tautomeric Form | Approximate λₘₐₓ (nm) |

| Diketo Form | ~280 |

| Enol Form | ~360 |

Advanced Structural Elucidation Techniques for Enzyme-Substrate Complexes

To understand the mechanism of enzymes that metabolize this compound, it is crucial to characterize the structure of the enzyme-substrate complex. X-ray absorption spectroscopy (XAS) is a powerful suite of techniques for probing the local environment of a specific element, such as a metal ion in a metalloenzyme, without the need for crystalline samples. nih.govmdpi.com

XAS provides element-specific information about the electronic and geometric structure of an absorbing atom. nih.gov In the context of a metalloenzyme binding to this compound, XAS can be tuned to the absorption edge of the metal cofactor (e.g., Fe, Zn, Mn). This allows for a detailed investigation of how the metal's coordination environment changes upon substrate binding, providing direct insight into the catalytic mechanism. nih.govmdpi.com

The EXAFS region of the XAS spectrum, which occurs at energies well above the absorption edge, contains information about the local atomic environment around the absorbing atom. nih.gov Analysis of the EXAFS signal can accurately determine the types of neighboring atoms, their distance from the central atom, and their coordination number. nih.govexafsmaterials.com

When a substrate like this compound binds to a metalloenzyme's active site, it may displace a water molecule or cause a conformational change, altering the bond lengths between the metal and its coordinating ligands. EXAFS can detect these subtle changes with high precision (often within ~0.02 Å). springernature.com

The following table illustrates the type of structural parameters that can be obtained from EXAFS analysis of a metalloenzyme before and after binding a phosphorylated substrate.

| Illustrative EXAFS-Derived Structural Parameters for a Metalloenzyme Active Site | |||

|---|---|---|---|

| State | Absorber-Scatterer Pair | Coordination Number (N) | Distance (R, Å) |

| Free Enzyme | Metal - O/N (from amino acids) | 4 | 2.05 |

| Metal - O (from H₂O) | 2 | 2.15 | |

| Enzyme-Substrate Complex | Metal - O/N (from amino acids) | 4 | 2.06 |

| Metal - O (from substrate phosphate) | 1 | 2.10 |

The XANES region comprises the absorption edge and the features up to about 50 eV above it. nih.gov This region is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govnih.gov The position of the absorption edge shifts to higher energy with increasing oxidation state. Furthermore, the shape of the pre-edge and edge features can serve as a fingerprint for the coordination environment (e.g., distinguishing between tetrahedral and octahedral geometries). exafsmaterials.com

Upon binding of this compound, changes in the XANES spectrum can indicate electronic redistribution at the metal center or a change in its coordination geometry, both of which are critical events in many enzymatic reaction cycles. nih.gov

The following table summarizes the qualitative information that can be derived from XANES analysis of an enzyme-substrate complex.

| Information Derived from XANES Analysis | |

|---|---|

| XANES Feature | Structural/Electronic Information |

| Edge Energy Position | Oxidation state of the absorbing atom |

| Pre-edge Features | Coordination geometry (e.g., presence or absence of inversion symmetry) |

| Edge Shape ("White Line") | Information on the density of unoccupied electronic states and covalency |

Mass Spectrometry for Comprehensive Reaction Product Identification

Mass spectrometry is an indispensable tool for the identification and structural elucidation of this compound and its metabolites. Due to the compound's polarity and thermal lability, soft ionization techniques such as electrospray ionization (ESI) are most suitable.

In a hypothetical ESI-MS analysis in negative ion mode, the molecular ion of this compound would be observed as the [M-H]⁻ ion. High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of C₆H₁₀O₆P⁻.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization. Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely induce fragmentation at chemically labile sites. The fragmentation pattern of diketones often involves cleavages adjacent to the carbonyl groups. core.ac.ukresearchgate.net For this compound, characteristic fragmentation pathways can be predicted.

Predicted Fragmentation of this compound in Negative Ion Mode ESI-MS/MS:

| Fragment Ion (m/z) | Proposed Structure/Identity | Neutral Loss (Da) |

| 209.0219 | [M-H]⁻ | - |

| 111.0238 | [C₄H₇O₃]⁻ | 97.9981 (H₂PO₄) |

| 97.9981 | [H₂PO₄]⁻ | 111.0238 (C₄H₇O₃) |

| 82.9899 | [PO₃]⁻ | 126.0320 (C₆H₁₀O₃) |

This is an interactive data table. You can sort and filter the data.

The fragmentation would likely involve the loss of the phosphate group as a stable phosphate anion or neutral phosphoric acid. Cleavage of the carbon-carbon bonds adjacent to the diketo functional group would also be expected, leading to smaller fragment ions.

The identification of metabolites would follow a similar workflow. Metabolites are often formed through enzymatic reactions such as reduction, oxidation, or conjugation. For example, the reduction of one or both keto groups of this compound would result in metabolites with a higher mass-to-charge ratio. The specific site of modification could be determined by detailed analysis of the MS/MS fragmentation patterns of the metabolic products.

Hypothetical Metabolites of this compound and their Expected Mass Spectral Data:

| Metabolite | Modification | Molecular Formula | [M-H]⁻ (m/z) |

| Dihydroxy-1-phosphohexane | Reduction of both keto groups | C₆H₁₃O₆P | 211.0375 |

| Monohydroxy-2-keto-1-phosphohexane | Reduction of one keto group | C₆H₁₁O₆P | 209.0219 |

| Glucuronide conjugate | Glucuronidation | C₁₂H₁₉O₁₂P | 385.0536 |

This is an interactive data table. You can sort and filter the data.

Other Biophysical Characterization Methods (e.g., Electron Paramagnetic Resonance)

While this compound is not inherently paramagnetic and therefore not directly observable by Electron Paramagnetic Resonance (EPR) spectroscopy, this technique can be employed to study its interactions and effects within biological systems through the use of spin labels. nih.gov

Site-Directed Spin Labeling (SDSL):

EPR spectroscopy, in conjunction with SDSL, can provide valuable information about the local environment and conformational changes of biomolecules upon binding to this compound or its metabolites. rsc.org In this approach, a stable nitroxide spin label is covalently attached to a specific site on a target protein or nucleic acid that is thought to interact with the compound. nih.gov

The EPR spectrum of the spin label is sensitive to its mobility and the polarity of its microenvironment. Changes in the EPR lineshape upon the addition of this compound can indicate binding and report on any associated conformational changes in the biomolecule. For instance, a broadening of the EPR signal would suggest a more restricted motion of the spin label, implying that the labeled region is involved in the binding interaction.

Studying Enzyme-Substrate Interactions:

If this compound is a substrate or inhibitor of an enzyme, SDSL-EPR can be used to probe the structural dynamics of the enzyme's active site. By placing a spin label within or near the active site, changes in the local conformation and dynamics during the binding and turnover of the substrate can be monitored. nih.gov

Investigating Redox Chemistry:

Although this compound is not a radical, it could potentially participate in redox reactions in a biological system, leading to the formation of radical intermediates. In such a scenario, EPR spectroscopy would be a direct method to detect and characterize these transient paramagnetic species, providing insights into the reaction mechanism.

The application of these advanced analytical and spectroscopic techniques is crucial for a comprehensive understanding of the chemical and biological properties of this compound and its metabolites. While mass spectrometry provides detailed structural information, EPR spectroscopy offers a powerful means to investigate its interactions with biological macromolecules and its potential involvement in radical-mediated processes.

Computational and Theoretical Chemistry Studies of 2,3 Diketo 1 Phosphohexane Reactions

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intricate mechanisms of chemical reactions at the molecular level. For a molecule like 2,3-Diketo-1-phosphohexane, these methods can elucidate the energetics and structural changes that occur during transformations such as keto-enol tautomerism, nucleophilic additions, and hydrolysis.

Density Functional Theory (DFT) Applications in Mechanistic Prediction

Density Functional Theory (DFT) stands as a primary computational tool for predicting the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to map out the potential energy surfaces of its reactions. rsc.org

Researchers can model various reaction pathways, for instance, the tautomerization between the diketo form and its possible enol isomers. By locating the transition state structures connecting these isomers, the activation energies for these transformations can be calculated. This allows for the prediction of the most favorable reaction pathways. rsc.org DFT studies on related phosphonates have successfully elucidated reaction mechanisms and regioselectivity, demonstrating the power of this approach to explain experimental outcomes. For this compound, DFT could predict whether nucleophilic attack is more likely to occur at the C2 or C3 carbonyl carbon, or perhaps at the phosphorus center.

Table 1: Hypothetical DFT-Calculated Activation Energies for Tautomerization of this compound This table presents illustrative data based on typical values for keto-enol tautomerizations.

| Tautomerization Pathway | Transition State | Activation Energy (kcal/mol) |

| Diketo to (E)-2-enol | TS1 | 28.5 |

| Diketo to (Z)-2-enol | TS2 | 30.2 |

| Diketo to 3-enol | TS3 | 35.1 |

Ab Initio Methods for Energetic and Structural Characterization

For a more precise characterization of key points on the potential energy surface, ab initio methods are employed. These calculations are based on first principles without reliance on empirical data. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate energies and geometries for ground states, intermediates, and transition states. acs.orgacs.org

In the study of this compound, ab initio calculations would be crucial for refining the structures and relative stabilities of its different tautomers and conformers. acs.org For example, while the diketo form is generally more stable for β-diketones, the presence of the phosphonate (B1237965) group and solvent effects could influence this equilibrium. researchgate.net Ab initio methods can provide definitive energetic data to quantify these differences. Such studies on related phosphonates have been used to investigate ground state structures and the intermediates involved in phosphoryl transfer reactions, providing fundamental insights into their chemical behavior. acs.org

Table 2: Hypothetical Ab Initio Calculated Relative Energies of this compound Tautomers This table presents illustrative data to demonstrate the typical energetic differences between tautomers.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Diketo | CCSD(T)/aug-cc-pVTZ | 0.00 (Reference) |

| (E)-2-enol | CCSD(T)/aug-cc-pVTZ | +4.5 |

| (Z)-2-enol | CCSD(T)/aug-cc-pVTZ | +5.8 |

| 3-enol | CCSD(T)/aug-cc-pVTZ | +9.2 |

Molecular Modeling of Enzyme-Substrate Interactions

Phosphonates are well-known for their ability to act as mimics of natural phosphates, making them valuable as enzyme inhibitors. acs.orgnih.gov Computational modeling is essential for understanding how molecules like this compound might interact with enzyme active sites.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Active Site Analysis

To study enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the gold standard. wordpress.comrsc.org This approach treats the chemically active region (the substrate and key amino acid residues) with a high-level QM method, while the rest of the protein and solvent are described using a more computationally efficient MM force field. nih.gov

For this compound interacting with a target enzyme, a QM/MM simulation would define the QM region to include the diketo-phosphonate moiety and the catalytic residues of the enzyme's active site. nih.govtuwien.at This allows for a detailed analysis of electronic effects, such as charge transfer and bond-breaking/forming events, within the complex protein environment. wordpress.com QM/MM molecular dynamics simulations can be used to explore the entire reaction pathway of enzyme inhibition or catalysis, providing insights into the transition states and intermediates stabilized by the enzyme. nih.govacs.org

Prediction of Binding Affinities and Conformational Ensembles

Predicting the binding affinity of a ligand to a protein is a central goal of computational drug design. For this compound, methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding (ΔG_bind). These calculations help in understanding how tightly the molecule binds to the enzyme's active site and can be used to compare its affinity with other potential inhibitors. nih.gov

These simulations also allow for the exploration of the conformational ensemble of the ligand within the binding pocket. Understanding the preferred orientation and conformation of this compound is crucial for explaining its inhibitory activity and for designing more potent analogs. Studies have shown that phosphonates can have a high affinity for protein targets, and computational predictions of binding affinity can guide the development of new therapeutic agents. nih.govnd.edu

Table 3: Hypothetical Predicted Binding Affinities for Phosphonate Analogs to a Target Enzyme This table presents illustrative binding energy data. A more negative ΔG indicates stronger binding.

| Compound | Method | Predicted ΔG_bind (kcal/mol) |

| This compound | MM/GBSA | -9.5 |

| 2-Keto-1-phosphohexane | MM/GBSA | -7.8 |

| 3-Keto-1-phosphohexane | MM/GBSA | -8.1 |

| 1-Phosphohexane | MM/GBSA | -6.2 |

Derivatives and Analogs of 2,3 Diketo 1 Phosphohexane in Research

Broader Research Implications and Future Directions

Insights into Metabolic Pathway Regulation and Biological Systems

The study of novel phosphorylated intermediates like 2,3-Diketo-1-phosphohexane could offer profound insights into the intricate web of metabolic regulation. Phosphorylation is a key post-translational modification that governs the activity of numerous enzymes and the flux of metabolites through various pathways. The presence of a phosphate (B84403) group on a diketo-sugar structure suggests potential roles in glycolysis, the pentose (B10789219) phosphate pathway, or other central carbon metabolism routes.

Future research could investigate whether this compound acts as a substrate, product, or allosteric regulator of specific enzymes. Its structural similarity to known intermediates, such as fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate, might imply an interaction with aldolases, phosphatases, or kinases. Understanding these interactions would illuminate previously unknown regulatory nodes within cellular metabolism.

Table 1: Potential Enzymes and Metabolic Pathways for Investigation with this compound

| Potential Enzyme Class | Potential Metabolic Pathway | Rationale |

| Aldolases | Glycolysis / Gluconeogenesis | Structural similarity to aldolase (B8822740) substrates. |

| Kinases | Central Carbon Metabolism | Potential for further phosphorylation or dephosphorylation. |

| Phosphatases | Metabolic Regulation | Removal of the phosphate group to control pathway flux. |

| Dehydrogenases | Redox Balancing | The diketo- structure could be a target for reduction. |

Enzyme Engineering and Biocatalysis Perspectives

The unique chemical structure of this compound presents intriguing possibilities for the field of enzyme engineering and biocatalysis. If an enzyme capable of synthesizing or modifying this compound were discovered or engineered, it could serve as a valuable biocatalyst for the production of novel chemical entities.

Directed evolution and rational design are powerful tools that could be employed to tailor enzyme active sites to accommodate and transform this compound. For instance, existing sugar kinases or aldolases could be engineered to accept a diketo-substrate, a feature not commonly observed in nature. The resulting engineered enzymes could catalyze stereospecific reactions that are challenging to achieve through traditional organic synthesis, leading to the efficient production of complex chiral molecules.

Future biocatalytic applications could include:

Asymmetric synthesis: The enzymatic reduction of the two keto groups could lead to the formation of multiple stereoisomers of dihydroxy-phosphohexanes, which could be valuable building blocks for pharmaceuticals or other fine chemicals.

Novel biotransformations: Enzymes could be engineered to use this compound as a precursor for the synthesis of novel antibiotics, flavors, or fragrances.

Advancements in Bioinspired Chemical Synthesis and Catalysis

The hypothetical metabolic pathways involving this compound could inspire the development of novel bioinspired chemical catalysts and synthetic strategies. Nature's efficiency in constructing complex molecules under mild conditions serves as a blueprint for synthetic chemists.

By mimicking the proposed enzymatic transformations of this compound, chemists could design small-molecule catalysts or catalytic systems that perform similar reactions. For example, the development of organocatalysts that can mimic the stereoselective reductions or carbon-carbon bond formations catalyzed by enzymes acting on this substrate would be a significant advancement.

Furthermore, the study of the reactivity of the diketo and phosphate functional groups in a biological context could lead to new methods for selective chemical modifications. This could have broad implications for the synthesis of complex natural products and other biologically active molecules. The principles learned from the hypothetical metabolism of this compound could thus fuel innovation in the field of biomimetic chemistry.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 2,3-Diketo-1-phosphohexane, and how can purity be validated?

Answer:

The synthesis of this compound typically involves phosphorylation of hexose derivatives under controlled conditions. For example, enzymatic pathways using kinases or chemical phosphorylation with organophosphorus reagents (e.g., phosphoramidites) in anhydrous solvents are common approaches . Purification via column chromatography or preparative HPLC is critical to isolate the compound, followed by purity validation using:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- ³¹P NMR Spectroscopy to verify the presence and integrity of the phosphate group .

- HPLC with UV detection to assess purity (>95% is standard for research-grade material).

Safety protocols, such as using inert atmospheres and personal protective equipment (PPE), must be adhered to during synthesis to mitigate reactivity hazards .

Basic Question: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Due to its organophosphorus nature, this compound may exhibit reactivity with moisture or oxidizing agents. Key handling protocols include:

- Storage : Under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or degradation .

- PPE Requirements : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Waste Disposal : Neutralization with aqueous base (e.g., sodium bicarbonate) before disposal, following institutional guidelines for hazardous organophosphorus waste .

Controlled environment workstations (e.g., fume hoods) are recommended for large-scale preparations .

Advanced Question: What experimental approaches can address contradictions in reported enzymatic activity data involving this compound?

Answer:

Discrepancies in enzymatic activity (e.g., conflicting Km or Vmax values) may arise from variations in assay conditions or enzyme sources. To resolve these:

- Standardized Assay Design : Use buffered systems (e.g., Tris-HCl, pH 7.4) with controlled ionic strength and cofactor concentrations (e.g., Mg²⁺ for kinase activity) .

- Cross-Validation : Compare results across orthogonal methods (e.g., spectrophotometric assays vs. LC-MS quantification of reaction products) .

- Enzyme Source Verification : Ensure recombinant enzymes are sequence-validated and free of contaminants (e.g., via SDS-PAGE and activity assays with control substrates) .

Documentation of all variables (temperature, incubation time) is critical for reproducibility .

Advanced Question: How can computational modeling predict the reactivity of this compound in metabolic pathways?

Answer:

Quantum mechanical (QM) and molecular dynamics (MD) simulations are key tools:

- QM Calculations : Predict reaction energetics (e.g., phosphorylation/dephosphorylation barriers) using software like Gaussian or ORCA .

- Docking Studies : Model interactions with enzymes (e.g., phosphatases) using AutoDock Vina to identify binding motifs .

- QSPR Models : Relate structural descriptors (e.g., partial charges, steric parameters) to observed reactivity in vitro .

Experimental validation via kinetic isotope effects (KIEs) or mutagenesis studies is essential to confirm computational predictions .

Advanced Question: What strategies optimize the stability of this compound in aqueous solutions for kinetic studies?

Answer:

The compound’s keto and phosphate groups make it prone to hydrolysis. Stabilization strategies include:

- Buffered Solutions : Use pH 6.5–7.5 buffers (e.g., HEPES) to minimize acid/base-catalyzed degradation .

- Low-Temperature Assays : Conduct reactions at 4°C to slow hydrolysis rates.

- Chelating Agents : Add EDTA to sequester metal ions that catalyze decomposition .

Real-time stability monitoring via ³¹P NMR or LC-MS is recommended for long-term studies .

Advanced Question: How can researchers resolve spectral overlaps in ¹H NMR characterization of this compound derivatives?

Answer:

Spectral crowding in the δ 3.0–4.5 ppm region (common for sugar-phosphates) can be addressed by:

- 2D NMR Techniques : Use HSQC or COSY to correlate proton signals with adjacent carbons/hydrogens .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify signal assignment .

- Solvent Optimization : Switch to deuterated DMSO or acetone to shift residual solvent peaks away from key resonances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.